molecular formula C17H25NO5 B2405249 3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide CAS No. 1421445-19-3

3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Cat. No.: B2405249
CAS No.: 1421445-19-3
M. Wt: 323.389
InChI Key: QSWWLEQSSAIKDM-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with diethoxy groups and a cyclopentyl ring bearing hydroxy and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide typically involves multi-step organic reactions. The starting materials often include 3,4-diethoxybenzoic acid and cyclopentanol derivatives. The synthetic route may involve:

    Esterification: Conversion of 3,4-diethoxybenzoic acid to its corresponding ester.

    Reduction: Reduction of the ester to the corresponding alcohol.

    Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization.

    Amidation: Coupling of the cyclopentyl derivative with an amine to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Modulate Receptors: Interact with cellular receptors to induce or inhibit signaling pathways.

    Alter Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-diethoxybenzamide: Lacks the cyclopentyl ring and hydroxy groups.

    N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide: Lacks the diethoxy groups.

    3,4-dimethoxy-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)benzamide: Substitutes methoxy groups for diethoxy groups.

Uniqueness

3,4-Diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethoxy and cyclopentyl groups with hydroxy functionalities allows for diverse interactions and applications.

Properties

IUPAC Name

3,4-diethoxy-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-3-22-15-6-5-11(8-16(15)23-4-2)17(21)18-13-7-12(10-19)14(20)9-13/h5-6,8,12-14,19-20H,3-4,7,9-10H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWWLEQSSAIKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2CC(C(C2)O)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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